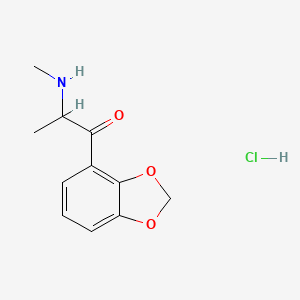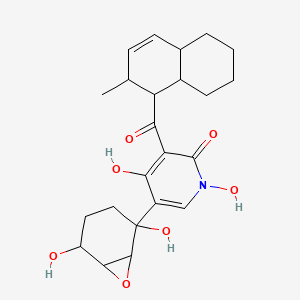
Chlorhydrate de 2,3-Mdmc
Vue d'ensemble
Description
La 2,3-Méthylènedioxyméthcathinone (chlorhydrate) est une cathinone synthétique, une classe de composés structurellement apparentés à la cathinone stimulante naturelle que l'on trouve dans la plante de khat. Il s'agit d'un étalon de référence analytique et il est réglementé en tant que composé de l'annexe I aux États-Unis . Ce composé est principalement utilisé dans la recherche et les applications médico-légales .
Applications De Recherche Scientifique
2,3-Methylenedioxymethcathinone (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for the development and validation of analytical methods.
Biology: To study the effects of synthetic cathinones on biological systems.
Medicine: Research into potential therapeutic applications and toxicological effects.
Mécanisme D'action
Target of Action
It is known that similar synthetic cathinones often target monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin .
Biochemical Pathways
It is known that synthetic cathinones like 2,3-mdmc hydrochloride can affect the monoaminergic system, influencing the release, reuptake, and degradation of monoamines . This can lead to increased concentrations of these neurotransmitters in the synaptic cleft, potentially affecting multiple downstream pathways related to mood, cognition, and motor control .
Pharmacokinetics
Similar synthetic cathinones are often rapidly absorbed and distributed throughout the body, with metabolism primarily occurring in the liver . The metabolites are typically excreted in urine .
Result of Action
The use of 2,3-Mdmc hydrochloride can lead to a range of physiological and psychological effects. Physiologically, it can significantly increase blood pressure and heart rate . Psychologically, it can induce pleasurable effects such as stimulation, euphoria, wellbeing, enhanced empathy, and altered perception .
Action Environment
The action, efficacy, and stability of 2,3-Mdmc hydrochloride can be influenced by various environmental factors. These can include the user’s individual physiology, the presence of other substances, and the dose and route of administration .
Analyse Biochimique
Biochemical Properties
It is known that synthetic cathinones like 2,3-Mdmc hydrochloride interact with monoamine transporters in the brain . These transporters include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are responsible for the reuptake of their respective neurotransmitters .
Cellular Effects
In terms of cellular effects, 2,3-Mdmc hydrochloride, like other synthetic cathinones, is known to increase the release of monoamines, a group of neurotransmitters that includes dopamine, norepinephrine, and serotonin . This increase in monoamine levels can lead to a variety of effects on cellular processes, including alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-Mdmc hydrochloride involves its interaction with monoamine transporters. It is believed to inhibit the reuptake of monoamines by these transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action on post-synaptic receptors and an overall increase in monoaminergic neurotransmission .
Temporal Effects in Laboratory Settings
It is known that the effects of synthetic cathinones are often rapid in onset and short-lived
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 2,3-Mdmc hydrochloride in animal models. It is known that synthetic cathinones can have potent stimulant effects, and these effects are likely to be dose-dependent .
Metabolic Pathways
The specific metabolic pathways involved in the metabolism of 2,3-Mdmc hydrochloride are not well-characterized. Synthetic cathinones are generally known to undergo extensive metabolism in the body, involving pathways such as N-demethylation .
Transport and Distribution
Given its structural similarity to amphetamines, it is likely to be transported across cell membranes via similar mechanisms, potentially involving monoamine transporters .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2,3-Méthylènedioxyméthcathinone (chlorhydrate) implique généralement les étapes suivantes :
Formation du cycle méthylènedioxy : Cela est réalisé en faisant réagir un précurseur approprié, tel que le 1,3-benzodioxole, avec une cétone halogénée en milieu acide.
Introduction du groupe méthylamino : Le produit intermédiaire est ensuite mis à réagir avec de la méthylamine pour introduire le groupe méthylamino.
Formation du sel de chlorhydrate : Le produit final est converti en sa forme de sel de chlorhydrate par réaction avec de l'acide chlorhydrique.
Méthodes de production industrielle
Les méthodes de production industrielle de la 2,3-Méthylènedioxyméthcathinone (chlorhydrate) ne sont pas bien documentées dans le domaine public en raison de sa classification comme substance contrôlée. les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles, la purification et le contrôle de la qualité, s'appliqueraient.
Analyse Des Réactions Chimiques
Types de réactions
La 2,3-Méthylènedioxyméthcathinone (chlorhydrate) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Le groupe méthylamino peut être substitué par d'autres amines ou groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs ou des conditions spécifiques, telles que la présence d'une base ou d'un acide.
Principaux produits
Oxydation : Les principaux produits comprennent les cétones et les acides carboxyliques.
Réduction : Les principaux produits comprennent les alcools.
Substitution : Les produits dépendent du substituant introduit.
4. Applications de la recherche scientifique
La 2,3-Méthylènedioxyméthcathinone (chlorhydrate) est utilisée dans diverses applications de recherche scientifique, notamment :
Chimie : En tant qu'étalon de référence analytique pour le développement et la validation de méthodes analytiques.
Biologie : Pour étudier les effets des cathinones synthétiques sur les systèmes biologiques.
Médecine : Recherche sur les applications thérapeutiques potentielles et les effets toxicologiques.
5. Mécanisme d'action
Le mécanisme d'action exact de la 2,3-Méthylènedioxyméthcathinone (chlorhydrate) n'est pas entièrement compris. sa similitude structurelle avec d'autres cathinones synthétiques suggère qu'elle peut interagir avec les systèmes de neurotransmetteurs dopaminergique et sérotoninergique. Ces interactions sont connues pour être impliquées dans les sentiments de plaisir, de récompense et de vigilance.
Comparaison Avec Des Composés Similaires
Composés similaires
Méthylone : Une autre cathinone synthétique avec des propriétés stimulantes similaires.
Butylone : Structurellement similaire à la méthylone et à la 2,3-Méthylènedioxyméthcathinone (chlorhydrate).
Ethylone : Un autre composé apparenté avec des effets similaires.
Unicité
La 2,3-Méthylènedioxyméthcathinone (chlorhydrate) est unique en raison de sa configuration structurelle spécifique, ce qui peut entraîner des effets pharmacologiques distincts par rapport aux autres cathinones synthétiques. Son cycle méthylènedioxy et son groupe méthylamino contribuent à ses propriétés chimiques uniques et à ses interactions avec les systèmes biologiques.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEXNJVGLIHORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344677 | |
| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797884-10-6 | |
| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797884106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-METHYLENEDIOXYMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR68XE9AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B594048.png)
![1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone](/img/structure/B594052.png)




![2H-Thiazolo[5,4-f]indole](/img/structure/B594061.png)




![[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594066.png)
